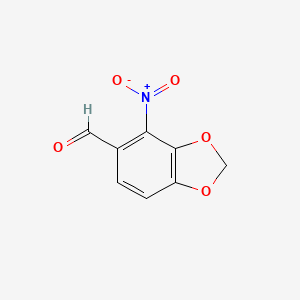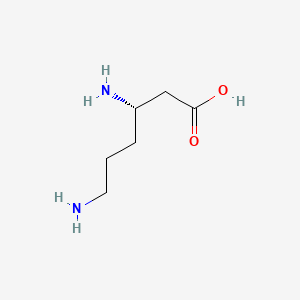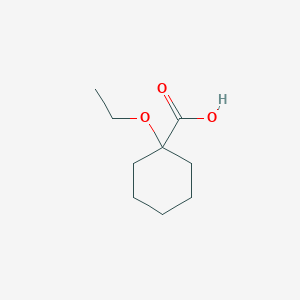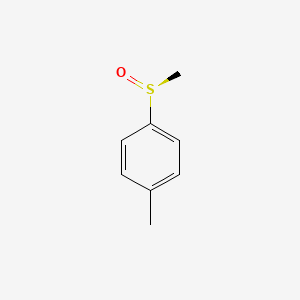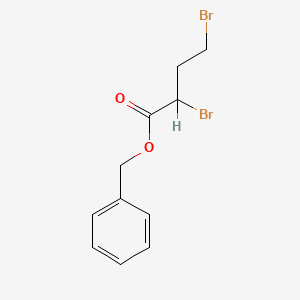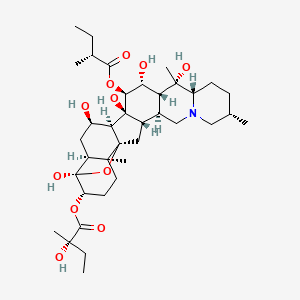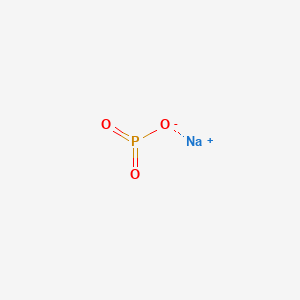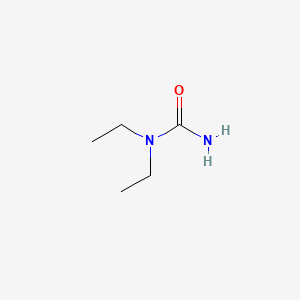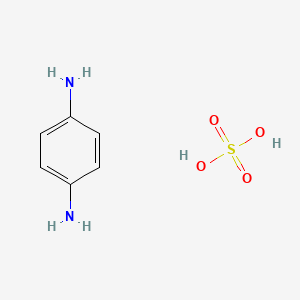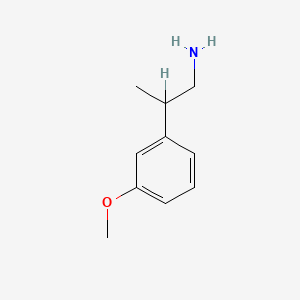
2-(3-Methoxyphenyl)propan-1-amine
Übersicht
Beschreibung
2-(3-Methoxyphenyl)propan-1-amine is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . The IUPAC name for this compound is (1R)-1-(3-methoxyphenyl)-1-propanamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 . This InChI code provides a standard way to encode the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis of Optical Active Intermediates
A notable application of related compounds is in the synthesis of optical active intermediates for pharmaceuticals. For instance, (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate for (R,R)-formoterol, was synthesized from d-alanine in a significant yield using a simple route. This methodology involves protecting the amino group, cyclization, coupling with a Grignard reagent, reduction, and deprotection (Wei Fan et al., 2008).
Material Science and Hydrogel Modification
In material science, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reactions with various aliphatic and aromatic amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification aims to improve the swelling properties and thermal stability of hydrogels for potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Chemical Sensing and Environmental Applications
Research also extends to the development of iodide-selective electrodes for environmental monitoring. Modified carbon nanotubes through reaction with 3-(trimethoxysilyl)propan-1-amine, for instance, have shown high accuracy and repeatability in monitoring iodide, demonstrating potential for environmental sensing applications (M. Ghaedi et al., 2015).
Corrosion Inhibition
In the field of corrosion science, certain tertiary amines synthesized from 1,3-di-amino-propan-2-ol have demonstrated effective inhibition of carbon steel corrosion, indicating their potential as protective agents in industrial applications (G. Gao et al., 2007).
Skin Whitening and Cosmetic Applications
A nitrogen analog of stilbene, synthesized from related compounds, has shown inhibitory effects on melanin production, suggesting potential use as a skin whitening agent. This compound inhibits tyrosinase activity and exhibits UV-blocking effects, important properties for cosmetic applications (S. Choi et al., 2002).
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Methoxyphenyl)propan-1-amine are the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , and Synaptic vesicular amine transporter . These transporters play a crucial role in the reuptake of neurotransmitters, thus regulating their levels in the synaptic cleft.
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By inhibiting the reuptake of neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
It is known that the compound affects theserotoninergic system , which plays a key role in mood regulation, sleep, and cognition among other functions.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
The increased concentration of neurotransmitters in the synaptic cleft due to the action of this compound can lead to enhanced neurotransmission. This can result in various physiological effects, depending on the specific neurotransmitter systems involved .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTAQBNSDZCPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276813, DTXSID401292226 | |
| Record name | 2-(3-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-β-methylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5090-33-5, 754913-55-8 | |
| Record name | 3-Methoxy-β-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-β-methylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



